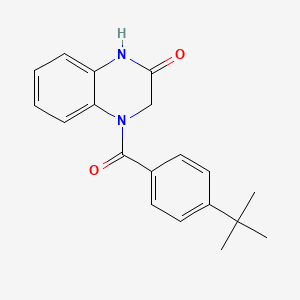

![molecular formula C17H23N3O2 B3000963 N-[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-N-pentylacetamide CAS No. 866010-13-1](/img/structure/B3000963.png)

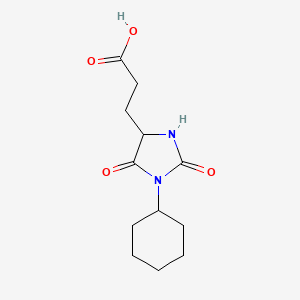

N-[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-N-pentylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

Research has shown that N-[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-N-pentylacetamide exhibits inhibitory effects on chitinase 3 like 1 (CHI3L1) expression. It reduces memory impairment induced by amyloid beta (Aβ) in animal models. Additionally, it suppresses Aβ-induced β-secretase activity and Aβ generation .

Applications De Recherche Scientifique

Anticonvulsant Activity

N-[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-N-pentylacetamide and its derivatives have been explored for their potential anticonvulsant effects. For instance, 2-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamides, synthesized from similar quinazolinyl compounds, have demonstrated moderate anticonvulsant effects in a pentylenetetrazole-induced seizure model in mice (Bunyatyan et al., 2020).

Pharmacological Study for Analgesic and Anti-inflammatory Activities

Related compounds, such as ethyl 1-methyl-5-[4-oxo-3(4H)-quinazolinyl]-1H-pyrazole-4-acetates, have been tested for their analgesic and anti-inflammatory activities. Some derivatives proved more active than traditional drugs like acetylsalicylic acid in specific tests, indicating the potential therapeutic use of quinazolinyl compounds in pain and inflammation management (Daidone et al., 1994).

Synthesis for Peptidomimetic Building Blocks

Synthesis of derivatives, like N-(2-Amino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide, from this compound, serves as novel peptidomimetic building blocks. These compounds have potential applications in developing peptide-based therapeutics (Marinko et al., 2000).

Thymidylate Synthase Inhibitors

Some quinazoline antifolates, synthesized by modifying the this compound structure, have shown potential as thymidylate synthase inhibitors. These are explored for their potential use in cancer treatment due to their cytotoxic properties against certain cell lines (Hughes et al., 1990).

H1-Antihistaminic Potencies

The synthesis of (2-substituted-3,4-dihydro-4-oxo-quinazolin-3-yl) acetates and their testing for H1-antihistaminic potencies revealed that certain quinazolinonyl compounds have higher potencies than others in this series. This suggests potential applications in allergy treatment (Rao & Reddy, 1993).

Mécanisme D'action

The compound’s mechanism of action involves inhibiting NF-κB-mediated CHI3L1 expression , which plays a role in neuroinflammation and memory dysfunction associated with Alzheimer’s disease. By modulating these pathways, it prevents excessive accumulation of Aβ fibrils and subsequent neurodegeneration .

Propriétés

IUPAC Name |

N-[1-(4-oxo-3H-quinazolin-2-yl)ethyl]-N-pentylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-4-5-8-11-20(13(3)21)12(2)16-18-15-10-7-6-9-14(15)17(22)19-16/h6-7,9-10,12H,4-5,8,11H2,1-3H3,(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXINUBRNIDBXOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(C(C)C1=NC2=CC=CC=C2C(=O)N1)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

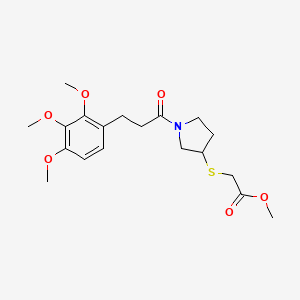

![1-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B3000880.png)

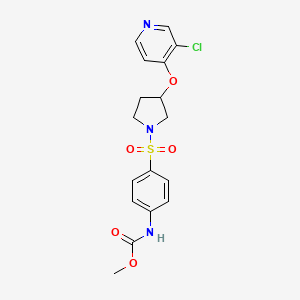

![2-fluoro-6-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B3000881.png)

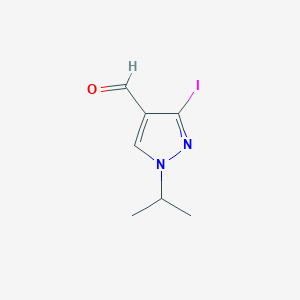

![benzyl (2-((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate](/img/structure/B3000887.png)

![2-(4-methylphenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B3000888.png)

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3000891.png)

![[(1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanesulfonyl chloride](/img/structure/B3000893.png)

![(Z)-2,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B3000900.png)

![8-{[(Tert-butoxy)carbonyl]amino}-5-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B3000903.png)